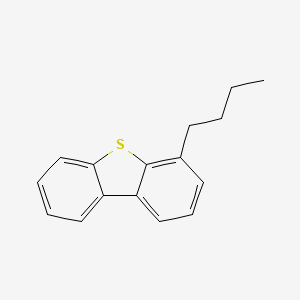

4-Butyldibenzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Ionic Liquids for Removal of Dibenzothiophene : Ionic liquids like 1-butyl-pyridinium tetrafluoroborate have been used for the removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions. Such ionic liquids have shown high extraction efficiencies and are reusable, maintaining their efficiency over multiple regeneration cycles (Enayati & Faghihian, 2015).

Hydrodesulfurization Kinetics : Studies on the hydrodesulfurization of alkyldibenzothiophenes, including 4-methyl-dibenzothiophene and others, have provided insights into the kinetics and mechanisms of this process. This research is crucial for refining processes where removing sulfur compounds from fuels is essential (Meille et al., 1997).

Modifications of Benzothiophene Core in Selective Estrogen Receptor Modulators : The 2-arylbenzothiophene core of raloxifene, a selective estrogen receptor modulator, has been modified in various studies to evaluate its binding to estrogen receptors and its impact on breast cancer cell proliferation. These modifications have provided valuable insights into the role of specific substituents in receptor binding and activity (Grese et al., 1997).

Synthesis and Characterization of Organic Molecules : Research on the synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes has been conducted. This involves creating conjugated materials comprising small organic molecules, which are valuable for various applications in materials science (Panda et al., 2020).

Biodesulfurization of Fossil Fuels : The process of biodesulfurization, using microbial pathways to remove sulfur from dibenzothiophene and related compounds in fossil fuels, has been studied. This research is vital for developing environmentally friendly methods to reduce sulfur content in fuels (Rhee et al., 1998).

特性

IUPAC Name |

4-butyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDLQBMDMCYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703423 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyldibenzothiophene | |

CAS RN |

147792-33-4 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)